

physical and chemical properties of 2,3-Dibromopentane

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Compound of Interest

Compound Name: 2,3-Dibromopentane

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An In-depth Technical Guide to the Physical and Chemical Properties of **2,3-Dibromopentane**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **2,3-dibromopentane**, a halogenated hydrocarbon with significant applications in organic synthesis and as a mechanistic probe in reaction studies. This document summarizes its key properties, outlines experimental protocols for its synthesis, and illustrates important reaction pathways.

Physical and Chemical Properties

2,3-Dibromopentane ($C_5H_{10}Br_2$) is a colorless to pale yellow liquid at room temperature.^[1] It is characterized by its relatively high density and boiling point compared to its non-brominated alkane counterparts.^[1] The presence of two chiral centers at the second and third carbon atoms means that **2,3-dibromopentane** exists as a mixture of stereoisomers, which can influence its physical and chemical properties.^[1] It is soluble in common organic solvents like ether and chloroform but has limited solubility in water.^[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of **2,3-dibromopentane**. Note that some values may vary slightly between different sources and stereoisomers.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ Br ₂	[1][2][3][4]
Molecular Weight	229.94 g/mol	[2][3][4]
CAS Number	5398-25-4	[1][2][3][4][5]
Melting Point	-56 °C	[2][3][5]
Boiling Point	177 °C at 760 mmHg; 91 °C (lit.)	[2][3][5][6]
Density	1.663 g/cm ³ ; 1.671 g/mL at 25 °C (lit.)	[2][3][5][6]
Refractive Index (n _{20/D})	1.499; 1.508 (lit.)	[2][5][6]
Flash Point	54.4 °C; >230 °F	[2][5]
Vapor Pressure	1.43 mmHg at 25°C	[2]
LogP	2.94330	[2][3]
Solubility	Soluble in ether and chloroform; limited solubility in water.	[1]

Stereoisomerism

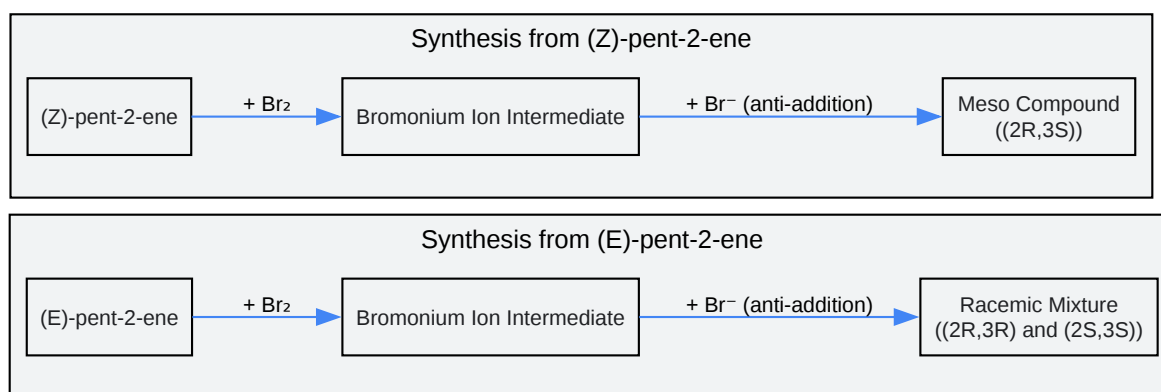
2,3-Dibromopentane has two chiral centers (at C2 and C3), which gives rise to four possible stereoisomers (two pairs of enantiomers): (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the (2R,3R) and (2R,3S) isomers (and other non-enantiomeric pairs) is diastereomeric. The stereochemistry of the starting alkene in the synthesis of **2,3-dibromopentane** dictates the resulting stereoisomers.

Chemical Synthesis and Reactions

Synthesis of 2,3-Dibromopentane

The most common method for synthesizing **2,3-dibromopentane** is through the electrophilic addition of bromine (Br_2) to pent-2-ene.[7] This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.[7] The stereochemistry of the starting pent-2-ene determines the stereochemistry of the resulting **2,3-dibromopentane**. [7]

- From (E)-pent-2-ene: The anti-addition of bromine to (E)-pent-2-ene results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-**2,3-dibromopentane**.
- From (Z)-pent-2-ene: The anti-addition of bromine to (Z)-pent-2-ene yields the meso compound, (2R,3S)-**2,3-dibromopentane**.



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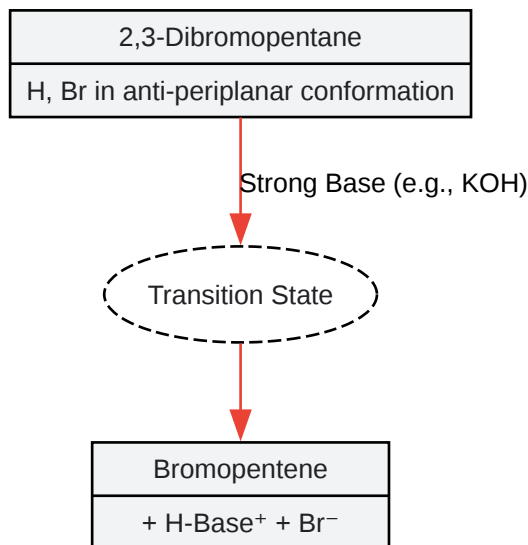
Caption: Stereoselective synthesis of **2,3-dibromopentane** from (E)- and (Z)-pent-2-ene.

Elimination Reactions

2,3-Dibromopentane can undergo elimination reactions to form alkenes and alkynes, with the reaction outcome depending on the reaction conditions and the stereoisomer used.[7]

- Dehydrohalogenation: Treatment with a strong base, such as potassium hydroxide in ethanol, can lead to the formation of bromopentenes. Further elimination can produce pentynes. The E2 mechanism is favored with a strong, non-bulky base and requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms.

E2 Elimination of a 2,3-Dibromopentane Stereoisomer



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Caption: Generalized E2 elimination pathway for **2,3-dibromopentane**.

Dehalogenation Reactions

Dehalogenation of **2,3-dibromopentane** can produce alkenes or the fully saturated alkane, pentane.^[7]

- With Zinc: Reaction with zinc dust in a suitable solvent leads to the formation of pent-2-ene.^[8] This is a reductive elimination reaction.
- With Iodide Ions: Reaction with potassium iodide in acetone can also result in the formation of pent-2-ene.

Experimental Protocols

Synthesis of 2,3-Dibromopentane from Pent-2-ene

This protocol describes a general procedure for the bromination of pent-2-ene.

Materials:

- Pent-2-ene (either E or Z isomer, or a mixture)

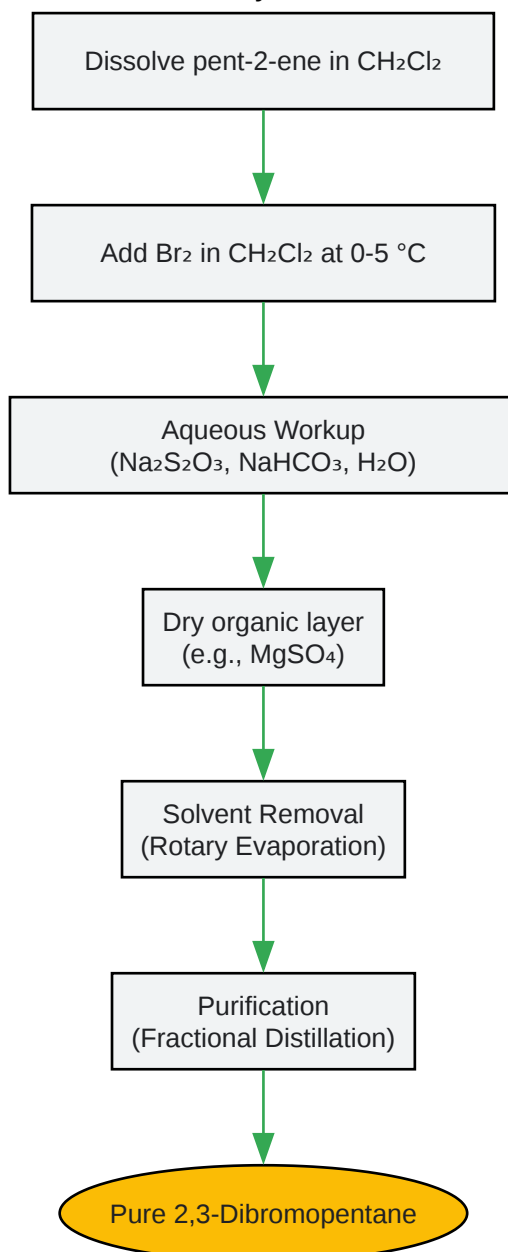
- Bromine (Br_2)
- Dichloromethane (CH_2Cl_2) or other suitable inert solvent
- Sodium thiosulfate solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Anhydrous magnesium sulfate or sodium sulfate
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

Procedure:

- Dissolve a known amount of pent-2-ene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of pent-2-ene. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint bromine color persists.
- After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with a dilute aqueous solution of sodium thiosulfate (to remove excess bromine), a dilute aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and water.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent by rotary evaporation to yield crude **2,3-dibromopentane**.
- The crude product can be purified by fractional distillation under reduced pressure.

General Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **2,3-dibromopentane**.

Safety Information

2,3-Dibromopentane is considered an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[9] All manipulations should be carried out in a well-ventilated fume hood.[9]

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the characterization of **2,3-dibromopentane** and its stereoisomers. ^1H and ^{13}C NMR spectra can provide detailed information about the structure and stereochemistry of the molecule.[10][11] Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Conclusion

2,3-Dibromopentane is a valuable compound in organic chemistry, both as a synthetic intermediate and as a model for studying reaction mechanisms, particularly those involving stereochemistry. A thorough understanding of its physical and chemical properties is crucial for its effective use in research and development. This guide has provided a detailed overview of these properties, along with practical experimental guidance.

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